

Application Notes and Protocols for the Analytical Determination of Chromate in Solutions

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Compound of Interest

Compound Name: *Sodium chromate tetrahydrate*

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Introduction

Chromium is a metal that exists in various oxidation states, with trivalent chromium (Cr(III)) and hexavalent chromium (Cr(VI)) being the most prevalent in environmental and biological systems. While Cr(III) is considered an essential trace nutrient, Cr(VI), commonly found as chromate (CrO_4^{2-}), is highly toxic and a known carcinogen.^[1] Consequently, the accurate and sensitive quantification of chromate in diverse solutions is paramount for environmental monitoring, ensuring occupational safety, and in pharmaceutical development where chromium may be present as an impurity.^[1] This document provides detailed application notes and protocols for three widely employed analytical methods for the determination of chromate: UV-Vis Spectrophotometry with 1,5-Diphenylcarbazide, Ion Chromatography, and Atomic Absorption Spectrometry.

Method 1: UV-Vis Spectrophotometry with 1,5-Diphenylcarbazide (DPC)

This colorimetric method is the most common and highly sensitive approach for the determination of Cr(VI).^{[1][2]}

Principle

In a strongly acidic solution, hexavalent chromium reacts with 1,5-diphenylcarbazide (DPC) to form a stable, magenta-colored complex.[2][3] The Cr(VI) is reduced to Cr(III) by the DPC, which is in turn oxidized to diphenylcarbazone. The resulting Cr(III)-diphenylcarbazone complex's absorbance is measured at approximately 540 nm.[3][4] The intensity of the color is directly proportional to the concentration of Cr(VI).[3]

Experimental Protocol

1. Reagents and Materials

- Potassium dichromate ($K_2Cr_2O_7$) or Potassium chromate (K_2CrO_4), analytical grade[2]
- 1,5-Diphenylcarbazide (DPC) solution (0.25% w/v): Dissolve 125 mg of DPC in acetone and dilute to 50 mL. Store at 4°C in a light-protected container (e.g., wrapped in foil).[3]
- Sulfuric acid (H_2SO_4) or Phosphoric acid (H_3PO_4) solution for acidification[3][4]
- Deionized water
- UV-Vis Spectrophotometer
- Volumetric flasks and pipettes

2. Preparation of Standard Solutions

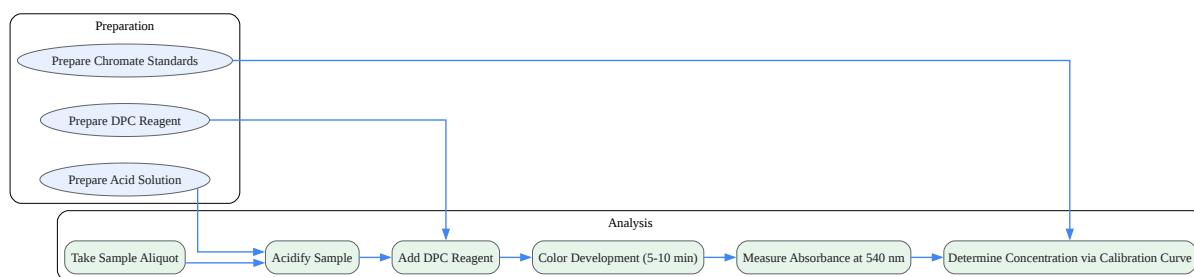
- Stock Chromate Solution (1000 mg/L): Dissolve an accurately weighed amount of $K_2Cr_2O_7$ or K_2CrO_4 in deionized water and dilute to a known volume in a volumetric flask.[2][4]
- Intermediate and Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range.[2][4]

3. Sample Analysis

- Transfer a known volume of the sample into a volumetric flask.[4]
- Acidify the solution with sulfuric or phosphoric acid.[4]
- Add the DPC solution and mix well.[4]

- Allow the color to develop for 5-10 minutes.[2]
- Measure the absorbance of the solution at 540 nm using a UV-Vis spectrophotometer, with a reagent blank for zeroing the instrument.[3][4]
- Determine the chromate concentration in the sample by comparing its absorbance to a calibration curve prepared from the standard solutions.[3]

Logical Workflow for DPC Method



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Workflow for the DPC spectrophotometric method.

Method 2: Ion Chromatography (IC)

Ion chromatography is a versatile and accurate technique for the separation and quantification of ions in a solution.[5] It is particularly useful for analyzing complex matrices and can be used for the simultaneous determination of multiple anions.[6]

Principle

A liquid sample is injected into an ion chromatograph. The sample is transported by an eluent (mobile phase) through a separation column (stationary phase). The chromate ions are separated from other anions based on their affinity for the stationary phase. After separation, the chromate can be detected directly by conductivity or more commonly, it undergoes a post-column reaction with a reagent like 1,5-diphenylcarbazide to form a colored complex that is detected by a UV-Vis detector at 530 nm.[6]

Experimental Protocol

1. Reagents and Materials

- Eluent: A suitable eluent, such as a sodium carbonate/acetonitrile mixture, is required.[6]
- Post-column reagent: 1,5-diphenylcarbazide solution.[6]
- Chromate standard solutions
- Deionized water
- Ion Chromatograph with a high-capacity anion exchange separator column, a post-column reaction system, and a UV-Vis or conductivity detector.[6]

2. Sample Preparation

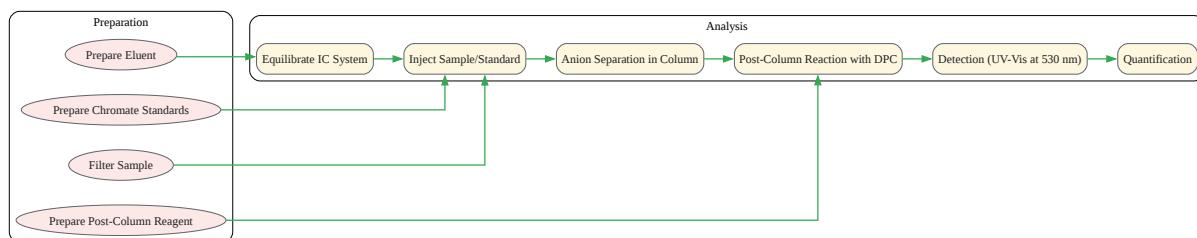
- Samples should be filtered through a 0.45 μm membrane filter to remove particulate matter. [7]
- Adjust the pH of the sample to be within the optimal range for the column and to ensure chromate is in the CrO_4^{2-} form.[8]

3. Instrumental Analysis

- Equilibrate the IC system with the eluent until a stable baseline is achieved.[8]
- Inject a known volume of the standard solutions to generate a calibration curve.

- Inject the prepared samples.
- The separated chromate reacts with the post-column reagent.
- The resulting colored complex is detected by the UV-Vis detector at 530 nm.[6]
- Quantify the chromate concentration in the samples based on the peak area and the calibration curve.

Experimental Workflow for Ion Chromatography



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Workflow for the Ion Chromatography method.

Method 3: Atomic Absorption Spectrometry (AAS)

Atomic Absorption Spectrometry is a highly sensitive technique for determining the total chromium concentration.[1] To specifically determine Cr(VI), a separation or selective extraction step is necessary prior to analysis.[1]

Principle

This method involves the selective complexation of Cr(VI) with a chelating agent, such as ammonium pyrrolidine dithiocarbamate (APDC), followed by solvent extraction to separate it from Cr(III). The extracted complex is then introduced into the flame or graphite furnace of an atomic absorption spectrometer. The concentration of chromium is determined by measuring the absorption of light by ground-state chromium atoms at a specific wavelength, typically 357.9 nm.[1][9]

Experimental Protocol

1. Reagents and Materials

- Ammonium Pyrrolidine Dithiocarbamate (APDC) solution[1]
- Methyl Isobutyl Ketone (MIBK)[1]
- pH buffer solution[1]
- Chromium standard solutions
- Nitric acid for cleaning glassware[1]
- Atomic Absorption Spectrometer with a flame or graphite furnace atomizer

2. Sample Preparation and Extraction

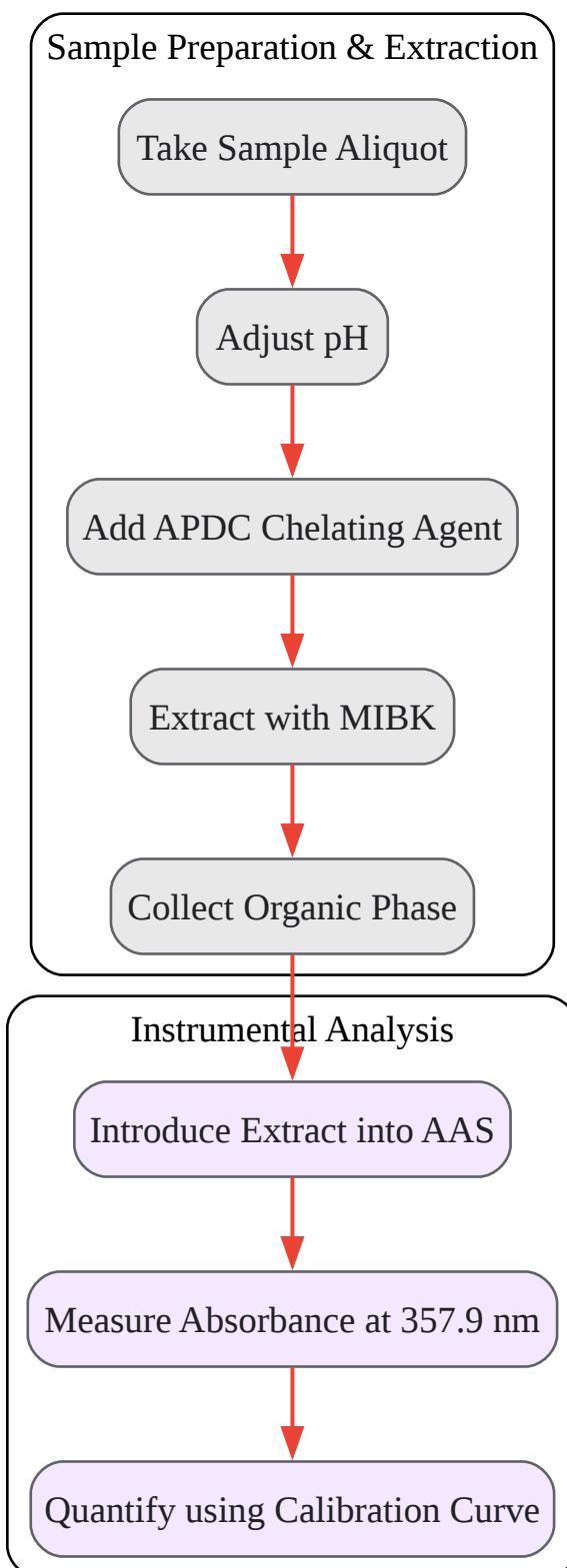
- Take a known volume of the sample and place it in a separatory funnel.
- Adjust the pH of the solution to the optimal range for complexation (e.g., 2.5-4.0).[1]
- Add the APDC solution and mix to form the Cr(VI)-APDC complex.
- Add MIBK and shake vigorously to extract the complex into the organic phase.
- Allow the layers to separate and collect the MIBK extract.

3. Instrumental Analysis

- Aspirate the MIBK extract into the flame of the AAS or inject a small volume into the graphite furnace.
- Measure the absorbance at 357.9 nm.[\[1\]](#)
- Prepare a calibration curve by subjecting a series of Cr(VI) standards to the same extraction procedure.
- Determine the concentration of Cr(VI) in the sample extract from the calibration curve.

Note on Speciation: The total chromium concentration can be determined by first oxidizing any Cr(III) present in the sample to Cr(VI) using an oxidizing agent like potassium permanganate, followed by the same complexation and extraction procedure.[\[1\]](#) The Cr(III) concentration can then be calculated by subtracting the Cr(VI) concentration from the total chromium concentration.[\[4\]](#)

Workflow for AAS Determination of Chromate

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Workflow for AAS method with selective extraction.

Quantitative Data Summary

The following table summarizes the key performance characteristics of the described analytical methods for chromate determination.

Analytical Method	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Linear Range	Key Advantages	Key Disadvantages
UV-Vis Spectrophotometry (DPC)	0.023 mg/L ^[10]	0.076 mg/L ^[10]	0.03 - 3 mg/L ^[10]	High sensitivity, cost-effective, widely adopted ^[2]	Potential for interferences, requires reagent preparation ^[4]
Ion Chromatography (IC)	0.1 - 0.6 µg/L ^[6]	0.5 - 2.1 µg/L ^[6]	Varies with system	High selectivity, simultaneous analysis of multiple anions ^[6]	Higher initial instrument cost, requires specialized columns ^[7]
Atomic Absorption Spectrometry (AAS) with Extraction	0.3 ng/mL (in MIBK phase) ^[11]	-	0 - 50 ng/mL (in MIBK phase) ^[11]	Very high sensitivity, especially with graphite furnace ^[9]	Requires extraction for speciation, more complex sample preparation ^[1]
Graphite Furnace AAS	0.2 µg/L ^[9]	-	0.2 - 20 µg/L ^[9]	Excellent sensitivity for trace analysis	Susceptible to matrix interferences ^[9]

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